4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid
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Overview
Description
4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid involves multiple steps. One common synthetic route includes the reaction of furan-2-carboxylic acid with phenylglycine to form an intermediate, which is then coupled with 4-aminobenzoic acid under specific conditions . The reaction conditions typically involve the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid involves its interaction with specific molecular targets. The furan ring and the amide bond play crucial roles in its biological activity. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or by inhibiting essential enzymes . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid include other furan derivatives like furan-2-carboxamide and furan-2-carboxylic acid . These compounds share the furan ring structure but differ in their functional groups and overall structure.
Properties
IUPAC Name |
4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-17(13-5-2-1-3-6-13)18(22-19(24)16-7-4-12-27-16)21-15-10-8-14(9-11-15)20(25)26/h1-12,18,21H,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFILFRUZZFSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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